molecular formula C10H22N2NaO8S2 B561072 POPSO sesquisodium salt CAS No. 108321-08-0

POPSO sesquisodium salt

Cat. No.: B561072
CAS No.: 108321-08-0
M. Wt: 385.4 g/mol
InChI Key: WXXDPWCHFCYFLZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) sesquisodium salt. The Chemical Abstracts Service has assigned the registry number 108321-08-0 to this specific salt form, which serves as the definitive identifier for this compound in chemical databases and regulatory documentation. Alternative nomenclature systems have been employed in various scientific contexts, including the designation as 1,4-piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, sodium salt in a 2:3 stoichiometric ratio. The sesquisodium terminology specifically indicates that each molecule of the parent diprotic acid is associated with 1.5 sodium cations, resulting in a partially neutralized salt form that maintains optimal buffering characteristics.

Properties

CAS No.

108321-08-0

Molecular Formula

C10H22N2NaO8S2

Molecular Weight

385.4 g/mol

IUPAC Name

trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate

InChI

InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);

InChI Key

WXXDPWCHFCYFLZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Piperazine Derivatives

POPSO’s core structure derives from a piperazine ring substituted with propane sulfonate groups. The synthesis begins with cyclization reactions involving alkanolamines, typically 2-(2-aminoethylamino)ethanol or similar precursors . These alkanolamines undergo thermal or catalytic cyclization under controlled conditions to form piperazine intermediates. For example, heating 2-(2-aminoethylamino)ethanol at 180–200°C in the presence of hydrochloric acid yields piperazine hydrochloride, which is subsequently neutralized to free piperazine .

Key challenges in this step include minimizing byproducts such as morpholine and dialkanolamines. Patent US2975181A highlights that stoichiometric control of reagents and precise temperature modulation are critical to achieving >90% piperazine yield . The crude product is often contaminated with unreacted alkanolamines, necessitating purification before sulfonation.

Patent-Based Purification Strategies

US2975181A details a method for isolating piperazine salts from crude mixtures using polycarboxylic acids . For POPSO, this involves:

  • Adding citric acid to a solution of crude piperazine and alkanolamine byproducts.

  • Introducing stoichiometric HCl to protonate residual alkanolamines, forming insoluble hydrochlorides.

  • Precipitating the piperazine-citrate complex, which is then redissolved and treated with NaOH to yield the sesquisodium salt.

This method achieves >95% purity by exploiting differential solubility between piperazine salts and contaminants . The table below summarizes conditions from patent examples adapted for POPSO:

StepReagentMolar RatioTemperatureYield
CyclizationHCl1:1200°C92%
Sulfonation1,3-Propanesultone2:160°C85%
NeutralizationNaOH3:125°C98%

Analytical Validation and Quality Control

Final product quality is verified through:

  • Titration : Purity ≥99% confirmed by acid-base titration against standardized HCl .

  • Spectroscopy : FT-IR peaks at 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (-OH) validate functional groups .

  • Loss on Drying : ≤7.0% at 110°C, ensuring low residual solvent content .

  • Heavy Metal Testing : ≤0.0005% Pb and Fe via atomic absorption spectroscopy .

Scalability and Industrial Considerations

Large-scale production requires optimizing reactor design to manage exothermic sulfonation and neutralization steps. Continuous-flow systems with in-line pH monitoring are employed to maintain reaction consistency . Environmental controls include recycling methanol from recrystallization and treating acidic byproducts with neutralization tanks.

Chemical Reactions Analysis

Acid-Base Dissociation

The primary chemical reaction of POPSO sesquisodium salt involves its second acidic dissociation, critical for buffering in biological systems:POPSO±3POPSO4+H+\text{POPSO}^{\pm-3}\leftrightarrow \text{POPSO}^{-4}+\text{H}^+This equilibrium governs its buffering capacity. Comprehensive thermodynamic studies reveal temperature-dependent behavior:

Table 1: Temperature Dependence of pK₂ for POPSO Dissociation

Temperature (K)pK₂ ValueUncertainty (±)
278.157.9050.0008
298.157.8030.0008
310.15 (body)7.6860.0008
328.157.5420.0008

The relationship between pK₂ and temperature is defined by:pK2=1041.77T+51.04596.97646lnT\text{pK}_2=-\frac{1041.77}{T}+51.0459-6.97646\ln TThis equation enables precise pH control in physiological studies .

Thermodynamic Parameters at 298.15 K

  • ΔG° = 44.7 kJ/mol
  • ΔH° = 19.88 kJ/mol
  • ΔS° = -82.7 J/(mol·K)
  • ΔCp° = 134 J/(mol·K)

These values highlight entropy-driven dissociation with significant heat capacity changes, attributed to solvation effects and structural modifications .

Oxidation in Electrogenerated Chemiluminescence (ECL)

POPSO serves as a co-reactant in ECL systems with tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). The mechanism involves:

  • Electrochemical Oxidation :  Ru bpy 2+ Ru bpy 3++e\text{ Ru bpy }^{2+}\rightarrow \text{ Ru bpy }^{3+}+e^-
  • Co-reactant Oxidation :
    POPSO undergoes oxidation, generating intermediate radicals .
  • Excited-State Formation :
    Electron transfer between radicals and [Ru(bpy)₃]³⁺ produces light-emitting excited states.

Table 2: ECL Performance of POPSO vs. Common Buffers

BufferOptimal pHRelative ECL Intensity (vs. TPrA)
POPSO8.40.39 V
HEPES8.00.77 V
EPPS8.30.43 V

POPSO’s lower ECL intensity compared to tripropylamine (TPrA) is attributed to intramolecular radical recombination, reducing the availability of reactive intermediates .

Interactions in Complex Solutions

POPSO exhibits mild chaotropic properties, disrupting weak intermolecular interactions (e.g., hydrogen bonds) in protein solutions. While not a direct chemical reaction, this behavior stabilizes biomolecules by preventing aggregation .

Key Research Findings

  • Buffering Precision : POPSO maintains pH stability within ±0.03% under ionic strengths of 0.0354–0.101 mol/kg .
  • Biocompatibility : Minimal interference with enzymatic activity at concentrations ≤100 mM .
  • Comparative Basicity : POPSO’s pK₂ (7.803 at 298.15 K) is higher than PIPES (7.140), reflecting structural influences on acidity .

Scientific Research Applications

Biochemical Research

  • Buffering Agent : POPSO is primarily used as a buffering agent in various biochemical assays and reactions, ensuring optimal pH conditions for enzymatic activities.
  • Protein Studies : It is employed in protein folding studies and enzyme activity assays due to its mild chaotropic properties, which help disrupt weak interactions like hydrogen bonds.

Cell Culture

  • Media Component : POPSO is commonly included in cell culture media, providing a stable environment for cellular growth and experimentation.
  • Electrophoresis Buffers : It is utilized in electrophoresis techniques, facilitating the separation of biomolecules based on their size and charge.

Analytical Chemistry

  • Chromatography : POPSO serves as a mobile phase component in chromatographic techniques for protein separation and purification.
  • Diagnostic Assays : In medical applications, it is used in diagnostic assays where maintaining a consistent pH is crucial for accurate results.

Industrial Applications

  • Pharmaceutical Manufacturing : POPSO is applied in the production of biochemical reagents and as a stabilizer in various industrial processes requiring precise pH control.

Comparative Analysis of Buffering Agents

PropertyPOPSO Sesquisodium SaltHEPESTris
pK2 Value7.68627.558.1
Physiological pH Range7.2 - 8.56.8 - 8.27.0 - 9.0
Chaotropic PropertiesMildNoneNone
ToxicityLowLowModerate

Case Study 1: Protein Folding Studies

In a study examining the effects of different buffers on protein stability, researchers found that using this compound resulted in improved folding efficiency compared to other commonly used buffers like Tris and HEPES. The study highlighted its ability to maintain a consistent pH during the folding process, which is crucial for proper protein conformation .

Case Study 2: Cell Culture Optimization

A comparative analysis was conducted on various buffering agents used in cell culture media. The results indicated that media supplemented with POPSO exhibited enhanced cell viability and proliferation rates compared to those with traditional buffers . This underscores the importance of selecting appropriate buffering agents for optimal cellular conditions.

Mechanism of Action

POPSO sesquisodium salt exerts its effects primarily through its buffering capacity. It maintains a stable pH by neutralizing small amounts of acids or bases added to the solution. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized through protonation and deprotonation reactions .

Comparison with Similar Compounds

Table 1: pH Range and pKa Values of POPSO and Related Buffers

Compound pH Range pKa (25°C) Molecular Weight (g/mol) Key Applications
This compound 7.2–8.5 7.80 790.79 Enzyme assays, cell culture
PIPES (sesquisodium salt) 6.1–7.5 7.14 446.33 Nucleic acid stabilization
HEPES sodium salt 6.8–8.2 7.48 260.30 Protein studies, electrophysiology
EPPS 7.3–8.7 8.00 252.33 Biochemical reactions
BIS-TRIS HCl 5.8–7.2 6.50 209.20 Low-pH molecular biology

POPSO’s pKa (~7.8) positions it between PIPES (pKa 7.14) and EPPS (pKa 8.00), making it ideal for physiological studies requiring mid-alkaline buffering.

Thermodynamic Stability and Dissociation Constants

POPSO’s second dissociation constant (pK₂) and thermodynamic parameters were rigorously measured via electromotive force (e.m.f.) methods (Table 2) .

Table 2: Thermodynamic Properties of POPSO vs. PIPES (298.15 K)

Parameter This compound PIPES Sesquisodium Salt
pK₂ 7.803 ± 0.0008 7.140 ± 0.001
ΔG° (kJ·mol⁻¹) 44.5 ± 0.5 40.7 ± 0.5
ΔH° (kJ·mol⁻¹) 19.88 ± 0.03 11.97 ± 0.03
ΔS° (J·K⁻¹·mol⁻¹) -82.7 ± 0.1 -96.5 ± 0.1
ΔCp° (J·K⁻¹·mol⁻¹) 134 ± 4 124 ± 4

POPSO exhibits higher ΔH° and less negative ΔS° than PIPES, indicating stronger solvation effects and reduced entropy loss during dissociation. Its elevated pK₂ compared to PIPES reflects increased basicity due to hydroxypropanesulfonic substituents .

Electrochemical Luminescence (ECL) Performance

In [Ru(bpy)₃]²⁺-based ECL assays, this compound demonstrated lower peak intensity (0.39 V) compared to HEPES (0.77 V) and BIS-TRIS HCl (0.69 V) but provided stable signals in physiological pH ranges (Fig. S2, ). This makes it suitable for biosensing applications where safety and simplicity outweigh maximum signal intensity .

Solubility and Purity

This compound is highly water-soluble (>500 mg/mL), outperforming PIPES (250 mg/mL) and matching HEPES solubility. Commercial formulations (e.g., Hopax, SRL) guarantee ≥98% purity with low endotoxin and protease activity, critical for cell culture .

Q & A

Q. Basic

  • Store lyophilized powder in desiccators at 15–25°C, protected from light.
  • Aqueous solutions are stable for 1–2 weeks at 4°C; for longer storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis .

How does the molecular structure of this compound influence its buffering capacity in high-ionic-strength environments?

Advanced
The piperazine backbone and dual sulfonate groups enhance water solubility and charge stability. However, in high-ionic-strength solutions (e.g., >150 mM NaCl), the Debye-Hückel effect reduces its effective pKa by ~0.3 units. Structural modeling and ionic strength-adjusted pH calibration are recommended .

What analytical methods are used to detect contaminants in commercial this compound batches?

Q. Basic

  • HPLC : Purity >98% is verified via reverse-phase chromatography with UV detection (λ = 210 nm).
  • Mass spectrometry : Identifies trace organic impurities (e.g., residual solvents or byproducts).
  • ICP-MS : Checks for heavy metals (e.g., Pb²⁺, Cd²⁺) below 1 ppm .

How should researchers design experiments to study this compound’s interaction with metalloproteins?

Q. Advanced

  • Use circular dichroism (CD) spectroscopy to monitor conformational changes in proteins.
  • Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry.
  • Control for buffer-specific artifacts by comparing results with HEPES or Tris buffers .

What protocols ensure batch-to-batch consistency in this compound solutions for longitudinal studies?

Q. Basic

  • Standardize preparation protocols (e.g., weighing precision ±0.1 mg).
  • Perform triplicate pH/conductivity measurements for each batch.
  • Use certified reference materials (CRMs) for calibration .

How can unexpected pH drift in this compound buffers during cell culture experiments be addressed?

Q. Advanced

  • Root cause : CO₂ absorption in open systems lowers pH.
  • Solutions : Use airtight containers or supplement with 5% CO₂ in incubators.
  • Validation : Monitor pH hourly with in-line probes and compare with offline measurements .

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